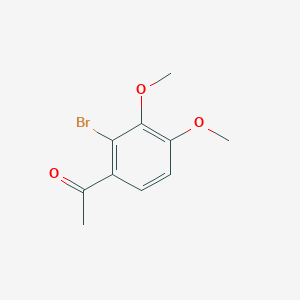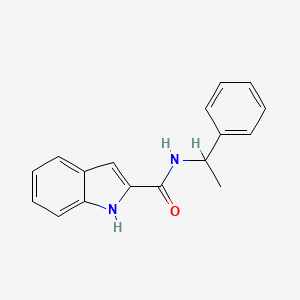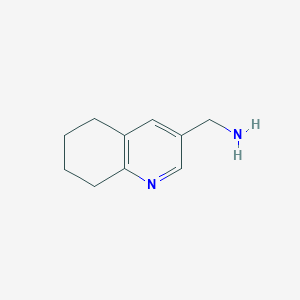
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: 1-(5,6,7,8-tetrahydroquinolin-3-yl)methanamine , is a chemical compound with the following structure:
Structure: C10H14N2
It belongs to the class of quinoline derivatives and contains a tetrahydroquinoline ring system. The compound is characterized by its amino group (–NH₂) attached to the quinoline ring.
準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reduction of the corresponding quinoline precursor using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production: While specific industrial production methods are not widely documented, academic research and custom synthesis companies provide access to this compound for scientific and pharmaceutical purposes.
化学反応の分析
(5,6,7,8-Tetrahydroquinolin-3-yl)methanamine: can undergo various chemical reactions, including:
Reduction: Reduction of the quinoline ring to form the tetrahydroquinoline.
Substitution: Substitution reactions at the quinoline nitrogen or carbon atoms.
Functionalization: Introduction of different functional groups.
Common reagents used in these reactions include reducing agents (e.g., LiAlH₄), halogenating agents (e.g., bromine), and acid catalysts.
Major products formed from these reactions include derivatives of the tetrahydroquinoline ring system.
科学的研究の応用
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Medicinal Chemistry: Investigated for potential drug development.
Neuroscience: Explored for its effects on neurotransmitter systems.
Antimicrobial Properties: Studied for potential antibacterial or antifungal activity.
Custom Synthesis: Used by pharmaceutical and chemical companies for research purposes.
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. In neuroscience, it may interact with receptors or enzymes involved in neurotransmission.
類似化合物との比較
While there are other quinoline derivatives, the unique tetrahydroquinoline structure of (5,6,7,8-Tetrahydroquinolin-3-yl)methanamine sets it apart. Similar compounds include quinoline itself and other quinoline-based molecules.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
特性
分子式 |
C10H14N2 |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
5,6,7,8-tetrahydroquinolin-3-ylmethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h5,7H,1-4,6,11H2 |
InChIキー |
CCTMHSMYQLQWKL-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=C(C=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![3-{4H,5H-naphtho[1,2-b]thiophen-2-yl}-3-oxo-2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}propanenitrile](/img/structure/B13580569.png)
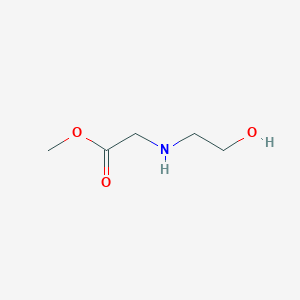
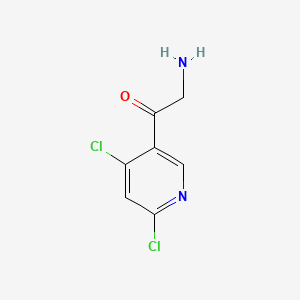
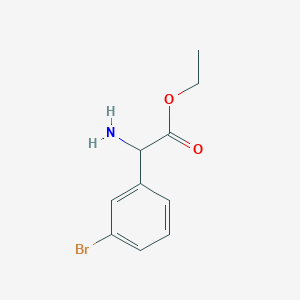
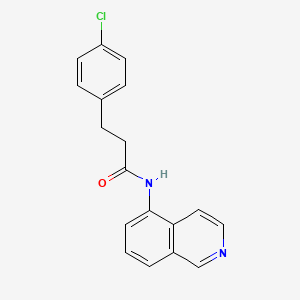
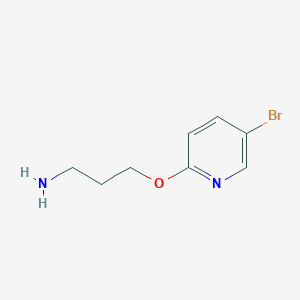

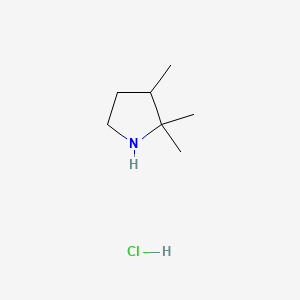
![Bicyclo[2.1.0]pentane-1-carbaldehyde](/img/structure/B13580622.png)
